6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at positions 3 and 6. The trifluoromethyl group at position 3 enhances lipophilicity and metabolic stability, while the 4-methoxyphenoxy group at position 6 contributes to solubility and target binding interactions.
Properties
IUPAC Name |
6-(4-methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O2/c1-21-8-2-4-9(5-3-8)22-11-7-6-10-17-18-12(13(14,15)16)20(10)19-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWNMXVEBRWFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pre-functionalized Building Blocks
Starting with trifluoromethyl-containing pyridazines simplifies the synthesis. For example, 3-chloro-5-trifluoromethylpyridazine is reacted with hydrazine to yield 2-hydrazino-3-chloro-5-trifluoromethylpyridine, a precursor for triazolopyridazine formation.
Post-cyclization Trifluoromethylation
Late-stage trifluoromethylation using agents like Umemoto’s reagent or CF₃Cu is less common due to the triazolopyridazine ring’s sensitivity to harsh conditions.
Integrated Synthetic Routes
Route 1: Sequential Cyclization and Substitution
- Cyclization : React 2-hydrazino-3-chloro-5-trifluoromethylpyridine with POCl₃ under ultrasound to form 3-trifluoromethyl-triazolo[4,3-b]pyridazine-6-chloride.
- Substitution : Treat with 4-methoxyphenol/K₂CO₃ in DMF at 100°C for 12h.
Characterization Data :
Route 2: One-Pot Synthesis
Combine cyclization and substitution in a single step using excess 4-methoxyphenol. This method reduces purification steps but may lower yields due to competing side reactions.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 45–55% | 30–40% |
| Reaction Time | 15h | 8h |
| Purity | >95% | 85–90% |
| Scalability | High | Moderate |
Route 1 is preferred for large-scale synthesis due to higher reproducibility, whereas Route 2 offers faster access for exploratory studies.
Challenges and Optimization Strategies
- Regioselectivity : Competing substitutions at positions 3 and 6 are mitigated by steric and electronic effects. Electron-withdrawing groups (e.g., CF₃) deactivate position 3, favoring substitution at position 6.
- Side Reactions : Hydrolysis of the chlorinated intermediate is minimized using anhydrous conditions.
- Yield Improvement : Ultrasound irradiation reduces reaction time from 24h to 3h, enhancing efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Key Structural Features and Substituent Variations
The triazolo[4,3-b]pyridazine scaffold is versatile, with substituents dictating biological activity and selectivity. Below is a comparative analysis of substituents and their effects:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Compound 18’s tetrahydrofuran-3-yloxy group introduces polarity, balancing solubility and cell penetration .
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, a feature shared by the target compound and AZD3514. In contrast, TPA023’s ethoxytriazolyl group may undergo slower hydrolysis, extending half-life .
Biological Activity
The compound 6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in oncology and pharmacology. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H10F3N5O
- Molecular Weight : 305.25 g/mol
Triazole derivatives are known to exert their biological effects through various mechanisms:
- Kinase Inhibition : Many triazoles act as inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown inhibitory activity against c-Met kinase, a target in cancer therapy due to its role in tumor growth and metastasis .
- Cytotoxicity : Studies indicate that triazole derivatives can induce cytotoxic effects in cancer cell lines by promoting apoptosis and cell cycle arrest .
In Vitro Studies
In vitro evaluations have demonstrated significant biological activity for triazole derivatives:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results showed IC50 values indicating effective cytotoxicity:
- A549: IC50 = 1.06 ± 0.16 μM
- MCF-7: IC50 = 1.23 ± 0.18 μM
- HeLa: IC50 = 2.73 ± 0.33 μM
These values suggest that the compound exhibits potent activity against these cancer types .
Enzymatic Activity
The compound's inhibitory effect on c-Met kinase was notable with an IC50 value of 0.090 μM, comparable to Foretinib (IC50 = 0.019 μM), indicating its potential as a targeted therapy for cancers that overexpress this kinase .
Case Studies
Several studies have investigated the biological activities of similar triazole derivatives:
- Study on Triazolo-Pyridazine Derivatives : A series of novel derivatives were synthesized and evaluated for their anticancer properties. The findings revealed that modifications in the triazole structure could enhance activity against specific cancer cell lines .
- Mechanistic Insights : Research highlighted that compounds like this compound could induce late apoptosis in A549 cells while causing G0/G1 phase arrest, further elucidating their mechanism of action in cancer treatment .
Comparative Data Table
| Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 1.06 ± 0.16 | c-Met inhibition |
| MCF-7 | 1.23 ± 0.18 | Apoptosis induction | |
| HeLa | 2.73 ± 0.33 | Cell cycle arrest |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
